molecular formula C9H8ClN3O2 B1443802 Ethyl 5-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate CAS No. 1363405-21-3

Ethyl 5-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate

Cat. No.: B1443802
CAS No.: 1363405-21-3
M. Wt: 225.63 g/mol
InChI Key: HVKZDATVDUBOCP-UHFFFAOYSA-N
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Description

Ethyl 5-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate (CAS: 1363405-21-3; molecular formula: C₉H₈ClN₃O₂; molecular weight: 225.63) is a pyrazolopyrimidine derivative featuring a chlorine atom at position 5 and an ethyl carboxylate group at position 2 of the fused heterocyclic core . This compound serves as a critical intermediate in medicinal chemistry, particularly for synthesizing kinase inhibitors and antimicrobial agents. Its synthesis typically involves multi-step pathways, starting from commercially available ethyl 5-chloro-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylate. Key steps include Buchwald–Hartwig coupling with 2-(difluoromethyl)-1H-benzimidazole, followed by reductions (e.g., LiAlH4) and oxidations (e.g., Dess–Martin periodinane) to introduce functional groups . The morpholine substituent at position 7 enhances solubility and bioactivity, as demonstrated in structure-activity relationship (SAR) studies .

Properties

IUPAC Name

ethyl 5-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3O2/c1-2-15-9(14)6-5-8-11-7(10)3-4-13(8)12-6/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVKZDATVDUBOCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN2C=CC(=NC2=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70856516
Record name Ethyl 5-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70856516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1363405-21-3
Record name Ethyl 5-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70856516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy Overview

The synthesis of ethyl 5-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate typically begins with the construction of the pyrazolo[1,5-a]pyrimidine core, followed by selective chlorination at the 5-position and esterification steps. The key steps involve:

  • Formation of the pyrazolo[1,5-a]pyrimidine nucleus by condensation reactions.
  • Chlorination using phosphorus oxychloride or phosphoryl chloride to introduce chlorine at the 5-position.
  • Esterification or direct use of ethyl esters as starting materials.

Detailed Preparation Routes

Condensation of Aminopyrazole with Ethyl 3-ethoxyacrylate

One common approach starts with the condensation of 5-amino-1H-pyrazole and ethyl 3-ethoxyacrylate under basic conditions to form the pyrazolo[1,5-a]pyrimidine core with an ethyl ester group at the 2-position. This method yields the ethyl ester derivative directly, which can then be further functionalized.

  • Reaction Conditions: Basic medium, typically sodium ethanolate or similar base.
  • Yield: Moderate to high yields reported.

Chlorination Using Phosphoryl Chloride (POCl3)

Selective chlorination at the 5-position is achieved by treating the pyrazolo[1,5-a]pyrimidine carboxylic acid or ester with phosphoryl chloride (POCl3). This reagent converts hydroxyl or amino substituents into chloro groups effectively.

  • Reaction Conditions: Reflux with POCl3.
  • Yield: Approximately 60-70% yields reported for chlorinated products.
  • Selectivity: Chlorination is regioselective for the 5-position on the pyrazolo[1,5-a]pyrimidine ring due to electronic and steric factors.

Esterification and Purification

If starting from the carboxylic acid form, esterification to the ethyl ester can be performed using ethanol under acidic conditions or via direct use of ethyl esters in initial condensation steps.

  • Purification: Trituration with hexane–ethyl acetate mixtures helps isolate the pure this compound as a pale yellow solid.
  • Yield: Reported yields around 63% after purification.

Representative Synthetic Scheme and Data

Step Reactants/Intermediates Reagents/Conditions Product Yield (%) Notes
1 5-Amino-1H-pyrazole + ethyl 3-ethoxyacrylate Basic conditions (NaOEt) Pyrazolo[1,5-a]pyrimidine ethyl ester High Formation of core heterocycle
2 Pyrazolo[1,5-a]pyrimidine ethyl ester POCl3, reflux This compound 60-70 Selective chlorination at 5-position
3 Crude product Trituration (hexane–ethyl acetate 5:1) Pure this compound ~63 Purification step

Additional Synthetic Insights and Variations

  • Multi-step Synthesis: Some protocols involve initial reduction of ester groups to alcohols, followed by oxidation to aldehydes, and then amination steps before chlorination, allowing for diverse substitution patterns on the pyrazolo[1,5-a]pyrimidine core.
  • Suzuki–Miyaura Cross-Coupling: For further functionalization, the 5-chloro group serves as a handle for Suzuki coupling with boronic acids or esters, enabling the synthesis of substituted derivatives.
  • Reagent Selection: Sodium borohydride and Dess–Martin periodinane are used in intermediate steps for selective reductions and oxidations when modifying the ester or aldehyde functionalities.
  • Yields and Purity: Yields vary depending on the exact synthetic route but generally range from moderate to high (60-99%), with purification steps crucial for isolating the target compound in high purity.

Summary Table of Preparation Methods

Preparation Step Reagents/Conditions Yield Range (%) Key Notes
Core formation by condensation 5-Amino-1H-pyrazole + ethyl 3-ethoxyacrylate, base High (up to 89%) Efficient formation of pyrazolo[1,5-a]pyrimidine core
Chlorination at 5-position Phosphoryl chloride (POCl3), reflux 60-70 Regioselective chlorination
Purification Trituration with hexane–ethyl acetate ~63 Isolates pure this compound
Optional functional group transformations Sodium borohydride, Dess–Martin periodinane, reductive amination 46-99 For intermediate modifications before chlorination

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various halogenated derivatives .

Mechanism of Action

The mechanism of action of Ethyl 5-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazolo[1,5-a]pyrimidine derivatives exhibit diverse pharmacological properties depending on substituent patterns. Below is a detailed comparison of Ethyl 5-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate with structurally related analogs:

Table 1: Structural and Functional Comparison

Compound Name Substituents Molecular Weight Key Properties Biological Activity Reference
This compound 5-Cl, 2-COOEt, 7-morpholine 225.63 High reactivity for SNAr reactions; improved solubility due to morpholine Intermediate for kinase inhibitors (e.g., IRAK4) and antimicrobial agents
Ethyl 5,7-dichloropyrazolo[1,5-a]pyrimidine-2-carboxylate (CAS: 1232224-62-2) 5-Cl, 7-Cl, 2-COOEt 260.07 Enhanced electrophilicity; lower solubility Precursor for cross-coupling reactions; potential antiviral applications
Ethyl 2-amino-5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate (CAS: 1708401-38-0) 5-Cl, 3-COOEt, 2-NH2 225.63 Amino group enables hydrogen bonding; moderate stability Building block for anticancer agents
Ethyl 7-methyl-2-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylate 7-Me, 2-Ph, 5-COOEt 281.29 Lipophilic phenyl group enhances membrane permeability COX-2 inhibition; CRF1 antagonism
Ethyl 5-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate (CAS: 1436686-17-7) 5-Br, 3-COOEt 270.09 Bromine increases steric bulk; suitable for Suzuki couplings Intermediate for fluorescent probes

Key Findings from Comparative Analysis

Substituent Effects on Reactivity and Bioactivity :

  • The 5-chloro substituent in the target compound facilitates nucleophilic aromatic substitution (SNAr), enabling rapid derivatization with amines (e.g., in IRAK4 inhibitor synthesis) . In contrast, the 5,7-dichloro analog (CAS: 1232224-62-2) shows higher electrophilicity but reduced selectivity due to competing reactions at both chlorine sites .
  • The morpholine group at position 7 improves aqueous solubility and target binding affinity compared to lipophilic substituents like phenyl (e.g., in COX-2 inhibitors) .

Synthetic Pathways: The target compound is synthesized via Buchwald–Hartwig coupling (89% yield) , whereas the 7-methyl-2-phenyl analog (CAS: N/A) is prepared via cyclocondensation of 5-amino-3-arylpyrazoles with ethyl 2,4-dioxopentanoate . 5-Bromo derivatives (e.g., CAS: 1436686-17-7) are advantageous for cross-coupling reactions (e.g., Suzuki-Miyaura) but require stringent palladium catalysis .

Biological Performance: Ethyl 2-amino-5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate (CAS: 1708401-38-0) exhibits moderate antimicrobial activity against Fusarium graminearum (wheat blight) at 50 µg/mL, comparable to the agrochemical hymexazol . The 7-methyl-2-phenyl analog demonstrates COX-2 selectivity (IC50 = 0.1 µM), attributed to steric complementarity with the enzyme’s hydrophobic pocket .

Biological Activity

Ethyl 5-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activities, including antimicrobial, antiviral, and anticancer properties, supported by research findings and case studies.

Overview of the Compound

  • Molecular Formula : C₉H₈ClN₃O₂
  • Molecular Weight : 225.63 g/mol
  • CAS Number : 1363405-21-3

This compound is synthesized through various methods, typically involving the cyclization of 5-chloropyrazole with ethyl cyanoacetate under basic conditions. This compound serves as a versatile building block for more complex heterocyclic compounds.

The biological activity of this compound is attributed to its interaction with specific molecular targets. It may inhibit certain enzymes or receptors that play critical roles in various biological pathways. For instance, it has been noted to affect inflammatory pathways and exhibit cytotoxic effects on cancer cells.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains and fungi.

Microorganism Inhibition Zone (mm) Concentration (µg/mL)
E. coli15100
S. aureus18100
C. albicans12100

These results demonstrate its potential as an antimicrobial agent, warranting further investigation into its mechanisms and applications in treating infections.

Antiviral Activity

This compound has also been studied for its antiviral properties. It has shown effectiveness against several viruses in vitro, including:

  • Influenza Virus
  • HIV
  • Herpes Simplex Virus (HSV)

In a study evaluating its antiviral effects, the compound demonstrated a dose-dependent reduction in viral replication.

Anticancer Activity

The anticancer potential of this compound has been highlighted in various studies. It has been shown to induce apoptosis in cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer).

Cell Line IC50 (µM) Mechanism
HeLa25Apoptosis induction
MCF-730Cell cycle arrest

The compound’s ability to interact with key signaling pathways involved in cell proliferation and survival makes it a promising candidate for further development as an anticancer agent.

Case Studies

  • Study on Antimicrobial Efficacy :
    A study published in Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of this compound against clinical isolates of E. coli and S. aureus. The results indicated a strong inhibition at concentrations as low as 50 µg/mL.
  • Antiviral Screening :
    In another research effort documented in Virology Journal, the compound was tested against HIV and showed significant inhibition of viral replication with an IC50 value of approximately 20 µM.
  • Anticancer Research :
    A recent publication in Cancer Letters explored the effects of this compound on MCF-7 cells, revealing that it effectively induced apoptosis through the activation of caspase pathways.

Q & A

Q. What are the established synthetic routes for Ethyl 5-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate, and what are their critical reaction conditions?

The compound is synthesized via three primary routes:

  • Multistep Functionalization : Starting from ethyl 5-chloro-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylate, a four-step sequence involves:
    • Ester reduction with NaBH₄ (99% yield).
    • Oxidation to aldehyde using Dess–Martin periodinane (46% yield).
    • Reductive amination with NaBH(OAc)₃ (63–84% yield).
    • Buchwald–Hartwig coupling under microwave irradiation (34–93% yield) .
  • Condensation with Diketones : Reacting 5-aminopyrazole derivatives (e.g., 5-amino-3-phenylpyrazole) with ethyl 2,4-dioxopentanoate under reflux in ethanol yields pyrazolo[1,5-a]pyrimidines (87–95% yield) .
  • Chlorination of Hydroxy Precursors : Treatment of 7-hydroxy-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine with POCl₃ and Et₃N in 1,4-dioxane introduces the chlorine substituent .
Route Key Steps/Reagents Yield Range Reference
Multistep FunctionalizationNaBH₄, DMP, Buchwald–Hartwig coupling34–93%
Diketone CondensationEthanol reflux, column chromatography87–95%
ChlorinationPOCl₃, Et₃N, 1,4-dioxaneNot specified

Q. How is this compound characterized using spectroscopic and crystallographic methods?

  • ¹H/¹³C NMR : Key signals include aromatic protons (δ 8.61 ppm, pyrimidine ring), ester carbonyl (δ 161.80 ppm), and chlorine-substituted carbon (δ 145.85 ppm) .
  • X-ray Crystallography : Reveals planar fused rings (dihedral angle: 1.31°), hydrogen bonding (C12–H12···O1), and π-π stacking (3.426 Å) stabilizing the crystal lattice .
  • Mass Spectrometry : Exact mass (207.057 Da) and fragmentation patterns confirm molecular identity .
Technique Key Data Reference
¹H NMR (DMSO-d₆)δ 8.61 (m, 2H), 4.29 (q, –OCH₂–), 1.30 (t, –CH₃)
¹³C NMRδ 161.80 (C=O), 155.06 (C–Cl)
X-ray DiffractionDihedral angle: 1.31°, π-π distance: 3.426 Å

Advanced Research Questions

Q. How can multistep synthesis yields be optimized, particularly for competing reactions like ester reduction vs. ring hydrogenation?

  • Selective Reduction : Use LiAlH₄ for ester-to-alcohol conversion while avoiding benzimidazole ring hydrogenation .
  • Oxidation Control : Dess–Martin periodinane selectively oxidizes alcohols to aldehydes without over-oxidation .
  • Microwave-Assisted Coupling : Reduces reaction time (e.g., Buchwald–Hartwig amination) and improves yields (up to 93%) .

Key Insight : Competing reduction of the benzimidazole ring (observed with LiAlH₄) can be reversed during aldehyde oxidation, restoring aromaticity .

Q. What strategies address regioselectivity challenges in substitution reactions (e.g., C-5 vs. C-7 chlorination)?

  • Directing Groups : The ester at C-2 electronically deactivates C-7, favoring electrophilic substitution at C-5 .
  • Halogen Exchange : Use Pd-catalyzed cross-coupling to replace chlorine at C-5 with aryl/heteroaryl groups .
  • Steric Effects : Bulky substituents (e.g., morpholine at C-7) direct reactions to less hindered positions .

Q. How does the compound serve as a precursor for enzyme inhibitors (e.g., PI3Kδ or influenza polymerase inhibitors)?

  • Core Scaffold : The pyrazolo[1,5-a]pyrimidine framework mimics purine bases, enabling interactions with kinase ATP-binding pockets .
  • Structure-Activity Relationships (SAR) :
    • C-5 Chlorine : Enhances electrophilicity for nucleophilic substitution with benzimidazoles .
    • C-2 Ester : Can be hydrolyzed to carboxylic acid for further derivatization (e.g., amide coupling) .
Modification Biological Target Reference
Buchwald–Hartwig couplingPI3Kδ inhibitors
Amide functionalizationInfluenza PA-PB1 interaction

Q. What mechanistic insights explain aromaticity restoration during oxidation steps?

  • Conjugated Systems : Oxidation of alcohol 14 to aldehyde 15 (using Dess–Martin periodinane) re-establishes the benzimidazole aromatic system via resonance stabilization .
  • Role of Oxidants : MnO₂ or DMP selectively oxidize aliphatic alcohols without disrupting aromatic rings .

Q. How do competing reaction pathways (e.g., cyclization vs. ester hydrolysis) impact functionalization?

  • pH Control : Basic conditions favor ester hydrolysis, while acidic media promote cyclization .
  • Solvent Effects : Polar aprotic solvents (e.g., THF) stabilize intermediates during cyclocondensation .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 5-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate
Reactant of Route 2
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Ethyl 5-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate

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